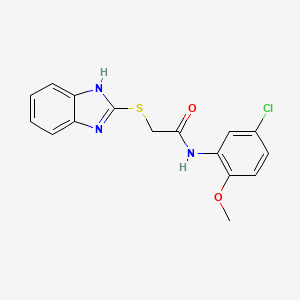

![molecular formula C18H17N3O3 B5578166 3-[(2,3-dimethoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5578166.png)

3-[(2,3-dimethoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinazolinone derivatives are a significant class of heterocyclic compounds that have attracted attention due to their wide range of biological activities and applications in medicinal chemistry. The synthesis and characterization of these compounds, including "3-[(2,3-dimethoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone," involve complex chemical reactions and detailed structural analysis.

Synthesis Analysis

The general synthesis of quinazolinone derivatives involves several steps, including the formation of the quinazolinone nucleus through cyclization reactions and subsequent modifications to introduce various functional groups. For example, Kornet, Varia, and Beaven (1984) detailed the synthesis of 3-amino-3,4-dihydro-2(1H)-quinazolinones from ethyl chloroformate and o-aminobenzylhydrazines, showcasing the variety of synthetic pathways available for constructing the quinazolinone core (Kornet, M. J., Varia, T., & Beaven, W., 1984).

Molecular Structure Analysis

The molecular structure of quinazolinones is characterized by the quinazolinone nucleus, a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. Advanced techniques such as NMR and X-ray crystallography are often employed to elucidate the structure and confirm the positions of substituents on the quinazolinone framework.

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions that modify their structure and properties. Smith et al. (1996) demonstrated the lithiation of 3-amino-2-methyl-4(3H)-quinazolinone, followed by reaction with electrophiles to produce 2-substituted derivatives, highlighting the reactivity of the quinazolinone nucleus towards functionalization (Smith, Keith et al., 1996).

Scientific Research Applications

Organic Synthesis and Chemical Properties

One-Pot Synthesis Approaches : Quinazolinone derivatives, akin to 3-[(2,3-dimethoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone, have been synthesized through various one-pot reactions, highlighting their significance in organic synthesis. For instance, the one-pot synthesis of triazolo/benzimidazolo quinazolinone derivatives using molecular iodine showcases a methodology that emphasizes environmental acceptability, cost-effectiveness, and efficiency without the need for chromatographic separation (Puligoundla et al., 2013).

Metal-Free Synthetic Methods : An efficient metal-free synthesis method for 2-amino-substituted-4(3H)-quinazolinones has been developed, which involves the reaction of 2-aminobenzamide derivatives with carbonimidic dibromides. This process highlights the potential for greener and more sustainable approaches in the synthesis of complex quinazolinone compounds, offering good to excellent yields without the need for heavy metal catalysts (Mirza, 2016).

Pharmacological and Biological Applications

Antioxidant Activity : The antioxidant properties of quinazolinone derivatives have been extensively studied. Compounds synthesized from 3-amino-2-methylquinazolin-4(3H)-one have shown significant antioxidant activity, demonstrating their potential as effective scavengers against free radicals. This suggests their possible use in the development of new antioxidant agents, which could play a role in combating oxidative stress-related diseases (Al-azawi, 2016).

Anticonvulsant Properties : Some 3-amino-3,4-dihydro-2(1H)-quinazolinones exhibit anticonvulsant activity, as evidenced by their performance in maximal electroshock (MES) and pentylenetetrazole (sc Met) seizure threshold tests. This highlights the potential of certain quinazolinone derivatives in the development of anticonvulsant medications (Kornet et al., 1984).

Material Science and Catalysis

Catalytic Applications : The synthesis and characterization of a novel mixed-ligand Cu(II) Schiff base complex, derived from a quinazoline Schiff base ligand, have shown promising catalytic activities. This complex has been utilized in the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes, demonstrating the potential application of quinazolinone derivatives in catalysis and material science (Ebrahimipour et al., 2018).

properties

IUPAC Name |

3-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-methylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-12-20-15-9-5-4-8-14(15)18(22)21(12)19-11-13-7-6-10-16(23-2)17(13)24-3/h4-11H,1-3H3/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBOPPFPDFXGSG-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1N=CC3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-{[(6-hydroxy-1,4-oxazepan-6-yl)methyl]amino}ethyl)-1(2H)-phthalazinone dihydrochloride](/img/structure/B5578083.png)

![methyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate](/img/structure/B5578088.png)

![3-(2-phenoxyethyl)-8-(3-pyridin-4-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578094.png)

![2-(2-chlorophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5578117.png)

![N-benzyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5578124.png)

![N-ethyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5578129.png)

![N-[1-(3-fluorophenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]cyclobutanecarboxamide](/img/structure/B5578131.png)

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5578143.png)

![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B5578154.png)

![[1-(3-bromobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B5578168.png)